3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a bromobenzyl group in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with 2-hydrazinylpyrazine in the presence of a suitable cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the triazolopyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrazine Derivatives: Compounds with pyrazine rings also show comparable reactivity and applications.
Triazolopyridine Derivatives: These compounds have a similar triazole ring fused with a pyridine ring and are used in various chemical and biological studies.
Uniqueness
3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the bromobenzyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H13BrN4 |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13BrN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 |
InChI Key |
HPCJQDQVHYNRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=C(C=C3)Br)CN1 |
Origin of Product |
United States |
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